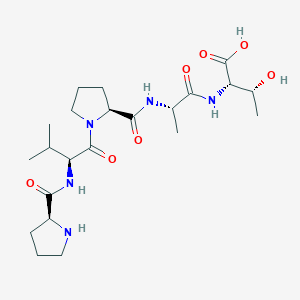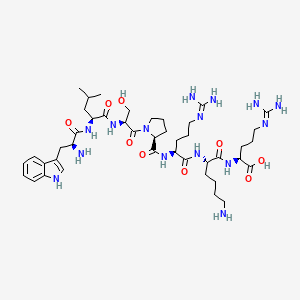![molecular formula C14H10N2O2S2 B14185723 N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-30-7](/img/structure/B14185723.png)
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining thiophene and pyridine rings, which are known for their significant roles in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-c]pyridine core
For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives . The acylation step can be achieved using acetic anhydride or acetyl chloride under basic conditions to introduce the acetamide group .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the arrangement and additional substituents.
Uniqueness
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
914644-30-7 |
|---|---|
Molekularformel |
C14H10N2O2S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[3-(thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C14H10N2O2S2/c1-8(17)16-14-12(13(18)10-3-2-6-19-10)9-4-5-15-7-11(9)20-14/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
PARZHLVOTSNHTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)

![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)

![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)
